molecular formula C8H15NO6 B13147478 aldehydo-N-acetyl-D-mannosamine

aldehydo-N-acetyl-D-mannosamine

Cat. No.: B13147478
M. Wt: 221.21 g/mol
InChI Key: MBLBDJOUHNCFQT-XAMCCFCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldehydo-N-acetyl-D-mannosamine: is a derivative of N-acetylmannosamine, which is an important intermediate in the biosynthesis of sialic acids. It is an open-chain aldehyde form with D-configuration and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: this compound is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Aldehydo-N-acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a direct precursor in the biosynthesis of sialic acids, which are essential for various biological functions, including cell signaling and immune response .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2R,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m0/s1

InChI Key

MBLBDJOUHNCFQT-XAMCCFCMSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.